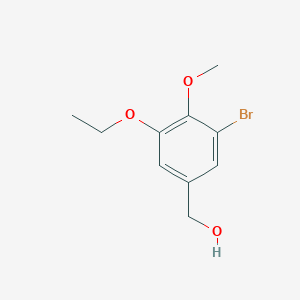

(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol

Description

Significance of Aryl-Substituted Methanols in Organic Synthesis and Medicinal Chemistry Research

Aryl-substituted methanols are valuable intermediates in organic synthesis. The hydroxyl group can be readily transformed into other functional groups, making them versatile building blocks for the construction of more complex molecules. For instance, they can be oxidized to form the corresponding aldehydes or carboxylic acids, or converted to benzylic halides, which are excellent electrophiles in substitution reactions. In medicinal chemistry, the aryl-substituted methanol (B129727) core is a common feature in a number of biologically active compounds. The ability to introduce various substituents on the aromatic ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity for specific biological targets and its pharmacokinetic properties.

Diphenylmethanol and its derivatives, for example, are important precursors in the manufacturing of perfumes and pharmaceuticals, such as central nervous system stimulants and antihistamines. nih.gov The synthesis of these and other aryl-substituted methanols can be achieved through various methods, including the reduction of corresponding carbonyl compounds or through Grignard reactions. nih.gov

Overview of Halogenated and Alkoxy-Substituted Aromatic Systems

The introduction of halogen and alkoxy groups onto an aromatic ring significantly influences its chemical behavior. Halogenation, the process of introducing one or more halogen atoms, is a fundamental reaction in organic chemistry. youtube.com Haloarenes, or aromatic halogen compounds, exhibit unique reactivity. The presence of a halogen atom on a benzene (B151609) ring generally leads to a deactivation of the ring towards electrophilic substitution, yet it directs incoming electrophiles to the ortho and para positions. kmchemistry.com The carbon-halogen bond in aryl halides has a partial double bond character due to resonance, which makes them less reactive towards nucleophilic substitution compared to alkyl halides. kmchemistry.com

Alkoxy groups (-OR), on the other hand, are electron-donating groups that activate the aromatic ring towards electrophilic substitution, also directing incoming groups to the ortho and para positions. rsc.org The presence of alkoxy substituents can increase the electron density of the aromatic ring, influencing its nucleophilicity and reactivity in various chemical transformations. rsc.org Alkoxy-substituted aromatic compounds are prevalent in natural products and are key components in many pharmaceuticals and materials. nih.govnih.gov

Specific Context: (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol within the Landscape of Substituted Benzyl (B1604629) Alcohols

This compound is a polysubstituted benzyl alcohol. Its structure features a benzene ring with a bromine atom, an ethoxy group, and a methoxy (B1213986) group as substituents, in addition to the characteristic hydroxymethyl group. The specific substitution pattern—a bromine at position 3, a methoxy group at position 4, and an ethoxy group at position 5 relative to the hydroxymethyl group—is expected to confer a unique combination of electronic and steric properties to the molecule.

The presence of two electron-donating alkoxy groups (methoxy and ethoxy) would likely activate the ring, while the electron-withdrawing bromine atom would have a deactivating effect. The interplay of these substituents will govern the molecule's reactivity and potential for further functionalization. This particular arrangement of substituents makes this compound an interesting candidate for research in synthetic and medicinal chemistry, potentially serving as a precursor for novel compounds with tailored properties.

Compound Data Tables

To provide a clearer understanding of the properties of the core structures related to this compound, the following tables summarize key data for benzyl alcohol and some of its substituted derivatives.

Table 1: Physicochemical Properties of Benzyl Alcohol and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Benzyl Alcohol | C₇H₈O | 108.14 | 205 |

| (4-Methoxyphenyl)methanol | C₈H₁₀O₂ | 138.16 | 259 |

| 3-Bromo-4-methylbenzyl alcohol | C₈H₉BrO | 201.06 | Not readily available |

Data sourced from publicly available chemical databases. nih.govsamiraschem.com

Table 2: Structural Information of Related Phenylmethanol Compounds

| Compound Name | IUPAC Name | CAS Number |

| Benzyl Alcohol | Phenylmethanol | 100-51-6 |

| (4-Methoxyphenyl)methanol | (4-Methoxyphenyl)methanol | 105-13-5 |

| 3-Bromo-4-methylbenzyl alcohol | (3-Bromo-4-methylphenyl)methanol | 68120-35-4 |

Data sourced from publicly available chemical databases. rsc.orgnih.govsamiraschem.com

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO3 |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

(3-bromo-5-ethoxy-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C10H13BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5,12H,3,6H2,1-2H3 |

InChI Key |

WQYUSWBQZAPZSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CO)Br)OC |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Bromo 5 Ethoxy 4 Methoxyphenyl Methanol

Reactivity of the Hydroxymethyl Functional Group

The primary alcohol functionality in (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is a versatile handle for a variety of chemical modifications. Its reactivity is typical of benzylic alcohols, which are often more reactive than simple alkyl alcohols due to the stability of the benzylic carbocation intermediate.

Controlled Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to a carboxylic acid. These reactions often require more forcing conditions, such as heating.

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Benzyl (B1604629) alcohol | PCC, CH₂Cl₂ | Benzaldehyde (B42025) |

| Benzyl alcohol | KMnO₄, heat | Benzoic acid |

Derivatization to Esters or Ethers

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification : The formation of esters is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a base. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification : Ethers can be synthesized through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration or reactions with other alcohols can also lead to ether formation. General methods for the etherification of benzyl alcohols are well-established.

Nucleophilic Substitution Reactions involving the Hydroxyl Group

The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Activation of the alcohol, for instance with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), allows for the direct replacement of the hydroxyl group with a halogen. The resulting benzylic halide is then susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups at the benzylic position.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the aromatic ring, due to the methoxy (B1213986) and ethoxy substituents, can influence the efficiency of these reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures.

Suzuki Coupling : This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds.

Heck Coupling : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position.

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net It is a reliable method for the synthesis of aryl alkynes. The reactivity of aryl bromides in Sonogashira coupling can be influenced by steric and electronic factors. acs.orgnih.gov

Table 2: Overview of Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent | Pd catalyst, base | Aryl-Aryl |

| Heck Coupling | Alkene | Pd catalyst, base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Aryl-Alkynyl |

Nucleophilic Aromatic Substitution (SNAr)

While nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently, the electron-rich nature of the (3-Bromo-5-ethoxy-4-methoxyphenyl) system makes it generally unreactive towards traditional SNAr pathways. The presence of the electron-donating ethoxy and methoxy groups disfavors the formation of the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. Therefore, displacement of the bromide by nucleophiles under SNAr conditions is not a favored reaction pathway for this substrate.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

The bromine atom on the aromatic ring of this compound serves as a key functional handle for generating highly reactive organometallic intermediates via metal-halogen exchange. This transformation is fundamental in organometallic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. The reaction typically involves treating the aryl bromide with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions.

The process involves the exchange of the bromine atom with a lithium atom, yielding a potent aryllithium nucleophile. This intermediate is highly reactive and can be trapped with a wide variety of electrophiles. The presence of alkoxy groups on the aromatic ring can influence the rate and efficiency of the metal-halogen exchange. acs.org In the case of this compound, the resulting aryllithium species, (3-lithio-5-ethoxy-4-methoxyphenyl)methanol, opens up synthetic pathways to a diverse range of derivatives that are otherwise difficult to access.

Table 1: Potential Reactions of the Organometallic Intermediate

| Electrophile | Product Type | Functional Group Introduced |

|---|---|---|

| Carbon dioxide (CO₂) | Benzoic acid derivative | Carboxylic acid (-COOH) |

| Aldehydes/Ketones (e.g., R'CHO) | Diaryl methanol (B129727) derivative | Secondary alcohol (-CH(OH)R') |

| Alkyl halides (R'-X) | Alkylated aromatic | Alkyl group (-R') |

| Borates (e.g., B(OMe)₃) | Boronic acid derivative | Boronic acid (-B(OH)₂) |

It is important to note that the benzylic alcohol moiety (-CH₂OH) contains an acidic proton. Therefore, when using strong organolithium bases, it is often necessary to use at least two equivalents of the reagent: the first to deprotonate the alcohol, forming a lithium alkoxide, and the second to perform the metal-halogen exchange. Alternatively, the alcohol group can be protected with a suitable protecting group prior to the exchange reaction.

Reactivity and Stability of the Methoxy and Ethoxy Groups

The selective cleavage of the ether linkages in the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups of this compound is a crucial transformation for the synthesis of corresponding phenol (B47542) derivatives. The choice of dealkylation agent and reaction conditions determines the selectivity and outcome of the reaction. Generally, O-demethylation is more readily achieved than O-de-ethylation due to the relative stability of the corresponding alkyl cation intermediates. rsc.org

Several reagents are commonly employed for the cleavage of aryl alkyl ethers. Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong Brønsted acids like hydrobromic acid (HBr) are effective. The mechanism often involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., bromide) on the alkyl group. researchgate.net

Selective dealkylation can be challenging when multiple alkoxy groups are present. The relative reactivity can be influenced by steric hindrance and the electronic nature of other substituents on the ring. researchgate.net For instance, reagents can be chosen that preferentially react with the less sterically hindered methoxy group over the ethoxy group. Modern methods, including photoredox catalysis, offer milder conditions for C-O bond cleavage and can provide alternative selectivity profiles for the deprotection of phenolic ethers. chemrxiv.org

Table 2: Common Reagents for O-Dealkylation of Aryl Ethers

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature to RT | Highly effective, often non-selective |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Strong acid, can cause side reactions |

| Aluminum chloride (AlCl₃) | Inert solvent, with a scavenger | Can require harsh conditions |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, RT | Mild, generates silyl (B83357) ether intermediate |

The methoxy and ethoxy groups are powerful activating substituents in electrophilic aromatic substitution reactions. minia.edu.eg Their influence on the reactivity of the benzene (B151609) ring is a combination of two opposing electronic effects: a strong electron-donating resonance effect (+R or +M) and a moderate electron-withdrawing inductive effect (-I). stackexchange.comlibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms of the alkoxy groups can be delocalized into the aromatic π-system. stackexchange.com This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. vedantu.comyoutube.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, which causes it to withdraw electron density from the aromatic ring through the sigma bond. stackexchange.comlibretexts.org

The resonance effect is significantly stronger than the inductive effect, leading to a net activation of the aromatic ring. stackexchange.comlibretexts.org Consequently, alkoxy groups are classified as activating, ortho-, para-directing substituents. libretexts.org

Interconversion Pathways to Other Aromatic Systems and Heterocycles

The functional groups present in this compound provide multiple avenues for its conversion into other complex aromatic and heterocyclic structures.

One common transformation of benzylic alcohols is oxidation. asianpubs.org Under controlled conditions using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), the hydroxymethyl group can be converted to an aldehyde, yielding (3-bromo-5-ethoxy-4-methoxy)benzaldehyde. Stronger oxidation, for instance with potassium permanganate (KMnO₄), would lead to the corresponding carboxylic acid.

Under acidic conditions, substituted benzyl alcohols can undergo self-condensation reactions. For example, veratryl alcohol (3,4-dimethoxybenzyl alcohol) is known to form cyclotriveratrylene, a cyclic trimer, through acid-catalyzed condensation. researchgate.net It is plausible that this compound could undergo similar oligomerization or cyclization reactions under strongly acidic conditions.

Furthermore, the strategic placement of functional groups allows for potential intramolecular cyclization pathways to form heterocycles. For instance, after modification of the benzylic alcohol and/or one of the alkoxy groups, it might be possible to construct fused ring systems. A classic example, though not a direct conversion, involves the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. By analogy, derivatization of the target molecule could provide precursors for similar cyclization strategies. Modern synthetic methods, such as dearomative rearrangements of benzyl alkynyl ethers, also offer pathways to construct novel bicyclic structures from simple benzyl alcohol moieties. acs.org

Finally, the organometallic intermediate generated from metal-halogen exchange (see 3.2.3) is a versatile precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). Coupling with various partners can lead to the synthesis of complex biaryl systems or introduce new functionalized side chains, significantly expanding the molecular diversity accessible from this starting material.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed map of the atomic connectivity and spatial arrangement of (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol can be constructed.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to their meta-relationship, they would likely appear as doublets with a small coupling constant (J), typically around 2-3 Hz.

Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol group are expected to produce a singlet at approximately δ 4.5-5.0 ppm. The exact chemical shift can be influenced by solvent and concentration.

Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will give rise to two signals: a quartet corresponding to the two methylene protons (-OCH₂-) and a triplet for the three methyl protons (-CH₃). The quartet is expected around δ 4.0-4.2 ppm, and the triplet around δ 1.3-1.5 ppm, with a typical coupling constant of about 7 Hz.

Methoxy (B1213986) Group Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary significantly depending on factors like solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~7.0-7.2 | d | ~2-3 |

| Ar-H | ~6.8-7.0 | d | ~2-3 |

| -CH₂OH | ~4.6 | s | - |

| -OCH₂CH₃ | ~4.1 | q | ~7 |

| -OCH₃ | ~3.9 | s | - |

| -OCH₂CH₃ | ~1.4 | t | ~7 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The benzene ring will show six signals in the aromatic region (δ 100-160 ppm). The carbons attached to the bromine, ethoxy, methoxy, and hydroxymethyl groups will have their chemical shifts influenced by these substituents. The carbon bearing the bromine atom (C-Br) is expected to be in the range of δ 110-125 ppm. The carbons attached to the oxygen atoms (C-OR) will be shifted downfield (δ 140-160 ppm).

Methylene Carbon (-CH₂OH): The carbon of the benzylic alcohol is expected to appear around δ 60-65 ppm.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will resonate at approximately δ 60-70 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 15-20 ppm.

Methoxy Group Carbon (-OCH₃): The carbon of the methoxy group is anticipated to have a chemical shift in the range of δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary) | ~150-155 |

| Ar-C (quaternary) | ~145-150 |

| Ar-C (quaternary) | ~130-135 |

| Ar-CH | ~115-120 |

| Ar-CBr | ~110-115 |

| Ar-CH | ~105-110 |

| -CH₂OH | ~65 |

| -OCH₂CH₃ | ~64 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~15 |

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the aromatic protons and the coupling between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations. It would be instrumental in confirming the positions of the substituents on the aromatic ring by showing correlations from the methoxy and ethoxy protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can provide information about the spatial proximity of protons. This could help to confirm the relative positions of the substituents on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the alcohol. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy, ethoxy, and methylene groups would be observed just below 3000 cm⁻¹ (around 2850-2980 cm⁻¹).

C=C Aromatic Stretch: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretches: The C-O stretching vibrations of the alcohol, ether (methoxy and ethoxy) groups are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the Ar-O-C stretch of the ethers and the C-O stretch of the primary alcohol would fall in this range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weak to medium band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Weak to Medium |

| C-H (aliphatic) | 2850-2980 | Medium |

| C=C (aromatic) | 1450-1600 | Medium to Weak |

| C-O (ether and alcohol) | 1000-1300 | Strong |

| C-Br | 500-600 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₁₃BrO₃), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, which will have nearly equal intensities.

The expected exact masses for the molecular ions would be:

For C₁₀H₁₃⁷⁹BrO₃: 259.9997 g/mol

For C₁₀H₁₃⁸¹BrO₃: 261.9976 g/mol

The observation of this isotopic pattern in the mass spectrum would be a strong confirmation of the presence of one bromine atom in the molecule. Fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and cleavage of the ether linkages. The negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation could also be a valuable technique for the selective detection of this brominated organic compound.

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₃⁷⁹BrO₃]⁺ | 259.9997 |

| [C₁₀H₁₃⁸¹BrO₃]⁺ | 261.9976 |

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern of this compound in mass spectrometry provides crucial information for its structural confirmation. While specific experimental mass spectra for this exact compound are not widely published, the fragmentation pathways can be predicted based on the known behavior of related aromatic alcohols, ethers, and halogenated compounds.

A key feature in the mass spectrum of a bromo-compound is the presence of isotopic peaks for bromine, with 79Br and 81Br having a nearly 1:1 natural abundance. This results in characteristic M and M+2 peaks for bromine-containing fragments.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Hydroxymethyl Radical: A common fragmentation for benzylic alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of a ·CH2OH radical.

Benzylic Cation Formation: The most probable initial fragmentation is the loss of a hydroxyl radical (·OH) to form a stable benzylic cation. This cation can be further stabilized by resonance with the substituted aromatic ring.

Loss of an Ethyl Group: The ethoxy substituent can undergo fragmentation through the loss of an ethyl radical (·C2H5) or an ethene molecule (C2H4) via a rearrangement.

Loss of a Methyl Group: The methoxy group can lead to the loss of a methyl radical (·CH3).

Cleavage of the Bromine Atom: The C-Br bond can cleave, resulting in the loss of a bromine radical (·Br).

A plausible fragmentation pathway for the closely related compound, (2-Bromo-4,5-dimethoxyphenyl)methanol, shows a top peak at m/z 246 and a second highest at m/z 248, corresponding to the molecular ion with the two bromine isotopes. A similar pattern would be expected for this compound.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for 79Br) |

| [M]+ | C10H13BrO3+ | 260 |

| [M-OH]+ | C10H12BrO2+ | 243 |

| [M-CH2OH]+ | C9H10BrO2+ | 229 |

| [M-C2H5]+ | C8H8BrO3+ | 231 |

| [M-CH3]+ | C9H10BrO3+ | 245 |

| [M-Br]+ | C10H13O3+ | 181 |

Note: The m/z values are calculated for the isotope 79Br. Corresponding peaks for 81Br would be observed at m/z + 2.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted benzene ring. The presence of auxochromes, such as the hydroxyl, methoxy, ethoxy, and bromo groups, influences the position and intensity of the absorption bands. These substituents, particularly those with lone pairs of electrons like the oxygen-containing groups, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity.

For substituted benzenes, two main types of electronic transitions are typically observed:

π → π* transitions: These are high-energy transitions that occur in the far UV region, usually below 200 nm for benzene itself. In substituted benzenes, these bands are shifted to longer wavelengths.

n → π* transitions: These are lower energy transitions that involve the excitation of a non-bonding electron (from the oxygen or bromine atoms) to an anti-bonding π* orbital of the aromatic ring. These transitions typically appear as weaker bands at longer wavelengths.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Approximate λmax (nm) | Chromophore |

| π → π | ~220-240 | Substituted Benzene Ring |

| n → π | ~270-290 | Substituted Benzene Ring with Auxochromes |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties in the solid state.

Although a crystal structure for this compound has not been reported in the publicly available literature, the principles of X-ray crystallography can be discussed in the context of what such an analysis would reveal. A successful crystallographic study would provide the following key structural details:

Molecular Conformation: The precise spatial arrangement of the ethoxy, methoxy, and hydroxymethyl groups relative to the benzene ring.

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C-O, C-Br) and angles, which can provide insights into the electronic effects of the substituents.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonding (involving the hydroxyl group), dipole-dipole interactions, and van der Waals forces. The presence of the bromine atom may also lead to halogen bonding.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

The crystal structures of related brominated aromatic compounds often reveal the formation of dimers or extended networks through hydrogen bonding and other intermolecular forces. For instance, the analysis of other crystalline structures of bromophenyl derivatives has shown the significance of C-H···O and C-H···Br interactions in the crystal packing.

Computational Chemistry and Mechanistic Studies of 3 Bromo 5 Ethoxy 4 Methoxyphenyl Methanol and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol, this process would involve calculating the potential energy surface of the molecule to find the lowest energy arrangement of its atoms.

Conformational analysis would be particularly important for the ethoxy and methanol (B129727) groups, which can rotate around their single bonds. This analysis would identify the different possible stable conformations (rotamers) and their relative energies. Such studies would likely reveal the preferred orientation of the ethoxy and hydroxymethyl substituents relative to the benzene (B151609) ring, which is influenced by steric hindrance and potential intramolecular interactions. While no specific data exists for the title compound, studies on similar substituted aromatic systems often show that the most stable conformers are those that minimize steric clash between adjacent groups.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the oxygen atoms of the hydroxyl, ethoxy, and methoxy (B1213986) groups due to their lone pairs. A region of positive potential, or a "sigma-hole," might be present on the bromine atom, which could influence its ability to form halogen bonds. The hydroxyl proton would also be expected to show a positive potential, indicating its acidic character.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, providing valuable information about its feasibility and kinetics.

Transition State Analysis and Activation Energy Calculations

To understand how this compound might be transformed into other products, computational chemists would model potential reaction pathways. This involves identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. For example, in an oxidation reaction of the methanol group to an aldehyde, the transition state for the initial hydrogen abstraction could be located and its energy calculated.

Solvation Effects and Continuum Models (e.g., PCM) in Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Solvation models are used to account for these effects in computational calculations. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

Including a solvation model in the calculations for reactions involving this compound would provide a more realistic picture of its reactivity. The solvent can stabilize charged intermediates and transition states, thereby altering the activation energies and potentially favoring one reaction pathway over another. For instance, in a nucleophilic substitution reaction, a polar solvent would be expected to stabilize the transition state, thus accelerating the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the structural and electronic properties of molecules such as this compound. Density Functional Theory (DFT) has become a standard method for accurately calculating Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgnih.gov These predictions are invaluable for confirming experimentally determined structures, assigning complex spectra, and understanding the influence of substituents on the spectroscopic properties of a molecule.

The process of predicting NMR spectra typically involves geometry optimization of the molecule using a selected DFT functional and basis set, followed by the calculation of nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org For aromatic compounds, factors such as ring currents, substituent electronic effects (both inductive and resonance), and steric compression can significantly influence proton and carbon chemical shifts. ruc.dk

Similarly, the prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities at the optimized geometry. nih.govacs.org These calculations provide a theoretical vibrational spectrum that can be compared with experimental data. The frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. nih.gov Analysis of the calculated vibrational modes allows for the assignment of specific absorption bands to the stretching, bending, and wagging motions of functional groups within the molecule. spectroscopyonline.com

For this compound, DFT calculations can elucidate the specific impact of the bromo, ethoxy, methoxy, and methanol substituents on the aromatic ring's electronic environment and vibrational modes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are for illustrative purposes and are based on typical chemical shifts for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H (position 2) | ~6.9 - 7.1 | - |

| Ar-H (position 6) | ~6.8 - 7.0 | - |

| CH₂ (methanol) | ~4.5 - 4.7 | ~64 - 66 |

| OH (methanol) | Variable (depends on solvent/concentration) | - |

| CH₂ (ethoxy) | ~4.0 - 4.2 | ~63 - 65 |

| CH₃ (ethoxy) | ~1.3 - 1.5 | ~14 - 16 |

| CH₃ (methoxy) | ~3.8 - 4.0 | ~55 - 57 |

| Ar-C (C1, C-CH₂OH) | - | ~135 - 138 |

| Ar-C (C2, C-H) | - | ~112 - 115 |

| Ar-C (C3, C-Br) | - | ~110 - 113 |

| Ar-C (C4, C-OCH₃) | - | ~148 - 151 |

| Ar-C (C5, C-OCH₂CH₃) | - | ~147 - 150 |

| Ar-C (C6, C-H) | - | ~115 - 118 |

Table 2: Predicted Principal IR Frequencies for this compound Predicted values are for illustrative purposes and are based on typical frequencies for similar functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3200 - 3500 | Broad, indicative of the hydroxyl group |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, characteristic of Ar-H bonds |

| C-H stretch (aliphatic) | 2850 - 3000 | From CH₂, CH₃ groups |

| C=C stretch (aromatic) | 1570 - 1600, 1450 - 1500 | Multiple bands for the benzene ring |

| C-O stretch (aryl ethers) | 1200 - 1275 | Asymmetric stretch |

| C-O stretch (alcohol) | 1000 - 1075 | Primary alcohol C-O stretch |

| C-H wag (aromatic) | 800 - 880 | Out-of-plane bending, sensitive to substitution pattern |

| C-Br stretch | 550 - 650 | Characteristic of the carbon-bromine bond |

Advanced Theoretical Characterization

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bond Strengths

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which aligns with Lewis's theory of chemical bonding. nih.govwikipedia.org This approach provides valuable insights into the electronic structure, charge distribution, and donor-acceptor interactions within a molecule. bohrium.comuba.arresearchgate.net

NBO analysis evaluates the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital. uba.ar This is particularly useful for analyzing hyperconjugation, resonance effects, and the nature of intermolecular interactions like hydrogen bonds. bohrium.com

For this compound, NBO analysis can be employed to:

Quantify Bond Strengths and Polarization: By examining the composition of the NBOs for bonds like C-Br, C-O, and O-H, their covalent and ionic character can be determined.

Analyze Hyperconjugative Interactions: The analysis can reveal stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs of the methoxy and ethoxy groups into the antibonding orbitals of the aromatic ring.

Investigate Intramolecular Hydrogen Bonding: NBO can probe for potential weak hydrogen bonds, for instance, between the hydroxyl proton of the methanol group and the oxygen of the adjacent methoxy group. This would be evidenced by a significant E(2) value for the interaction between the oxygen lone pair (donor) and the O-H antibonding orbital (acceptor).

Elucidate Intermolecular Interactions: In a dimer or solvated cluster, NBO analysis can quantify the strength of hydrogen bonds formed between the hydroxyl group of one molecule and an oxygen atom of another, providing a detailed picture of the forces governing molecular aggregation.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound E(2) values are hypothetical and serve to illustrate the type of data obtained from an NBO calculation.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) of -OCH₃ | π(C4-C5) | Resonance (p-π conjugation) | High |

| LP(O) of -OCH₂CH₃ | π(C5-C6) | Resonance (p-π conjugation) | High |

| σ(C-H) of Ar-Ring | σ(C-C) of Ar-Ring | Hyperconjugation | Moderate |

| LP(O) of -OCH₃ | σ(O-H) of -CH₂OH | Intramolecular H-bond | Low to Moderate |

Investigation of Tautomerism and Intramolecular Proton Transfer in Analogs

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in chemistry. A key example is keto-enol tautomerism. researchgate.net While this compound itself is not expected to exhibit significant tautomerism, its structural analogs, particularly those with adjacent hydroxyl and carbonyl or other proton-accepting groups, can undergo such transformations. Computational studies are essential for evaluating the relative stabilities of tautomers and the energy barriers for their interconversion. nih.govacs.org

A related phenomenon is Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred within a molecule upon photoexcitation. researchgate.netnih.gov Molecules capable of ESIPT often contain a pre-existing intramolecular hydrogen bond that facilitates the proton transfer in the excited state. This process is critical in photostabilizers, molecular sensors, and biological systems. researchgate.net

Computational investigations into analogs of this compound, such as hypothetical ortho-hydroxy substituted derivatives, could explore the potential for ESIPT. Time-Dependent DFT (TD-DFT) is a common method for studying excited-state properties and reaction pathways. researchgate.net Such studies would involve:

Optimizing the ground-state geometry of the "enol" form.

Calculating the vertical excitation energy to the first excited state.

Mapping the potential energy surface of the excited state to identify the transition state for proton transfer and the geometry of the resulting "keto" tautomer. rsc.org

Analyzing changes in geometry and charge distribution upon excitation to understand the driving force for the proton transfer.

For instance, in an analog like 2-hydroxy-3-bromo-5-ethoxy-4-methoxybenzyl alcohol, the intramolecular hydrogen bond between the phenolic hydroxyl and the methanol oxygen could be weakened or strengthened upon excitation, potentially leading to complex photophysical behavior. Computational analysis can predict whether ESIPT is a viable de-excitation pathway by calculating the energy barriers involved. researchgate.netrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.netresearchgate.net QSPR models are built by establishing a mathematical correlation between calculated molecular descriptors and an experimentally measured property. nih.gov These models are widely used in environmental science, materials science, and drug discovery to estimate properties that are difficult or expensive to measure experimentally. nih.govnih.gov

The development of a QSPR model involves several key steps:

Data Set Curation: A diverse set of molecules with reliable experimental data for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be constitutional, topological, geometric, electrostatic, or quantum-mechanical in nature.

Variable Selection: Statistical methods, such as genetic algorithms or multiple linear regression (MLR), are used to select a small subset of descriptors that best correlate with the target property. researchgate.net

Model Building and Validation: A mathematical model is constructed using the selected descriptors. The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets.

For a class of compounds including this compound (i.e., substituted halogenated phenyl methanols), a QSPR model could be developed to predict properties such as boiling point, water solubility, or n-octanol/water partition coefficient (logP). Relevant descriptors might include:

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges. nih.govresearchgate.net

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Constitutional Descriptors: Molecular weight and counts of specific atom types or functional groups.

Table 4: Example of a Hypothetical QSPR Model for Predicting a Physicochemical Property (e.g., logP) This table illustrates the structure of a QSPR model. Descriptors and coefficients are for demonstrative purposes only.

| Property | Model Equation | Statistical Metrics |

|---|---|---|

| logP (n-octanol/water partition coefficient) | logP = c₀ + c₁(MW) + c₂(TPSA) + c₃(μ) | R² (Coefficient of Determination) |

| Where: | Q² (Cross-validated R²) | |

| c₀, c₁, c₂, c₃ are regression coefficients | RMSE (Root Mean Square Error) | |

| MW = Molecular Weight | ||

| TPSA = Topological Polar Surface Area | ||

| μ = Dipole Moment |

Such a model, once validated, could be used to reliably estimate the properties of new or untested compounds within the same chemical class, facilitating environmental risk assessment and chemical design.

Applications in Organic Synthesis As a Building Block

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The molecular framework of (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is particularly well-suited for the synthesis of advanced pharmaceutical intermediates. The presence of the bromo substituent allows for the introduction of diverse functionalities through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the development of new drug candidates.

The ethoxy and methoxy (B1213986) groups on the aromatic ring influence the electronic properties of the molecule and can engage in hydrogen bonding interactions with biological targets, potentially enhancing the pharmacological activity of the resulting compounds. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization, such as the formation of imines, esters, and amides, which are common linkages in drug molecules.

Research into compounds with similar substitution patterns has shown significant biological activity. For instance, substituted benzenesulphonamides bearing methoxy and bromo groups have demonstrated potent cytotoxic effects against various human tumor cell lines, acting as tubulin inhibitors. This suggests that derivatives of this compound could be explored for the development of novel anticancer agents. Furthermore, the synthesis of pyrimidine (B1678525) derivatives, a class of compounds with a broad spectrum of pharmacological activities including antibacterial and antinociceptive effects, often utilizes substituted benzaldehydes as key precursors. The oxidation of this compound to the corresponding aldehyde would provide a direct route to such valuable heterocyclic systems.

| Potential Pharmaceutical Application | Key Functional Group(s) | Relevant Synthetic Transformations |

| Anticancer Agents | Bromo, Methoxy, Ethoxy | Suzuki/Sonogashira/Buchwald-Hartwig coupling, Oxidation, Amide/Ester formation |

| Antibacterial Agents | Hydroxymethyl (oxidized to aldehyde) | Condensation reactions to form pyrimidines |

| Antinociceptive Agents | Hydroxymethyl (oxidized to aldehyde) | Synthesis of chalcones and subsequent cyclization |

Building Block in Agrochemical Synthesis

In the field of agrochemicals, the development of new pesticides and herbicides with improved efficacy and environmental profiles is of paramount importance. This compound serves as a valuable starting material for the synthesis of novel agrochemical candidates. The brominated aromatic core is a common feature in many active agrochemical ingredients, contributing to their biological activity and metabolic stability.

The synthesis of pyrimidine derivatives containing an amide moiety has been shown to yield compounds with significant antifungal activity against various plant pathogens. The structural motifs present in this compound make it an ideal precursor for such molecules. Following oxidation of the alcohol to a carboxylic acid, amide coupling reactions can be employed to introduce further diversity. Additionally, benzyl (B1604629) alcohol derivatives are known to be useful as intermediates in the preparation of various agrochemicals. There is also evidence of benzyl alcohol itself being used as a herbicide.

| Potential Agrochemical Application | Key Functional Group(s) | Relevant Synthetic Transformations |

| Fungicides | Bromo, Hydroxymethyl (oxidized to acid) | Amide coupling, Heterocycle formation (e.g., pyrimidines) |

| Herbicides | Benzyl alcohol moiety | Formulation as an active ingredient or use as a synthetic intermediate |

| Insecticides | Bromo, Ethoxy, Methoxy | Cross-coupling reactions to introduce toxophoric groups |

Role in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structural features are analogous to intermediates used in the synthesis of various biologically active compounds. For example, brominated phenolic compounds are found in marine organisms and often exhibit interesting biological properties.

The synthesis of such compounds often relies on the selective functionalization of polysubstituted aromatic precursors. The strategic placement of the bromo, ethoxy, and methoxy groups on the phenyl ring of this compound allows for regioselective reactions, which are crucial in the context of a multi-step total synthesis. The ability to perform orthogonal chemical transformations on the different functional groups is a key advantage of using such a building block.

Synthesis of Specialty Chemicals and Materials

The unique substitution pattern of this compound also lends itself to the synthesis of specialty chemicals and materials with tailored properties. Brominated flame retardants, for instance, are an important class of industrial chemicals, and brominated phenols are key precursors in their synthesis. The reactivity of the bromine atom and the phenolic-like nature of the precursor (after potential demethylation) make it a candidate for incorporation into polymeric materials to enhance their fire resistance.

Furthermore, substituted benzyl alcohols can be used in the synthesis of photochromic compounds, which have applications in smart windows, optical data storage, and ophthalmic lenses. The ethoxy and methoxy groups can influence the absorption and emission properties of such materials, allowing for the fine-tuning of their photochromic behavior.

Development of Novel Heterocyclic Systems Utilizing this compound as a Core Scaffold

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is an excellent starting point for the synthesis of novel heterocyclic systems. The oxidation of the alcohol to the corresponding aldehyde provides a key intermediate that can undergo condensation reactions with a variety of dinucleophiles to form a wide range of heterocyclic rings.

For example, the reaction of a substituted benzaldehyde (B42025) with a 1,3-dicarbonyl compound and a nitrogen source, such as urea (B33335) or thiourea, is a well-established method for the synthesis of pyrimidine derivatives. A commercially available derivative, 4-(3-Bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile, highlights the utility of this scaffold in accessing functionalized pyrimidine systems. Similarly, oxazole (B20620) derivatives can be synthesized from substituted benzaldehydes, and these heterocycles are known to possess a range of biological activities.

| Heterocyclic System | Key Intermediate | General Synthetic Approach |

| Pyrimidines | (3-Bromo-5-ethoxy-4-methoxyphenyl)carbaldehyde | Biginelli or similar multi-component reactions |

| Oxazoles | (3-Bromo-5-ethoxy-4-methoxyphenyl)carbaldehyde | Condensation with α-amino ketones or related precursors |

| Fused Heterocycles | This compound | Intramolecular cyclization reactions following further functionalization |

Future Research Directions and Challenges

Development of More Efficient and Atom-Economical Synthetic Routes

A primary challenge in the utilization of (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol lies in its efficient and sustainable synthesis. Future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and the reduction of hazardous waste.

A plausible and common synthetic approach to substituted benzyl (B1604629) alcohols involves the reduction of the corresponding benzaldehyde (B42025) or benzoic acid. For instance, the synthesis could start from 3-bromo-5-ethoxy-4-methoxybenzaldehyde, which can be reduced to the target alcohol using a variety of reducing agents.

| Precursor | Reducing Agent | Typical Reaction Conditions |

| 3-Bromo-5-ethoxy-4-methoxybenzaldehyde | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol, room temperature |

| 3-Bromo-5-ethoxy-4-methoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

Future research should aim to move beyond traditional stoichiometric reagents towards more sustainable catalytic methods. Catalytic hydrogenation, for example, represents a highly atom-economical alternative.

Key Research Objectives:

Catalytic Reductions: Investigating the use of heterogeneous or homogeneous catalysts for the reduction of the corresponding aldehyde or acid derivatives. This would minimize waste compared to stoichiometric metal hydrides.

Renewable Feedstocks: Exploring synthetic routes that originate from more sustainable and renewable starting materials.

Exploration of Novel Chemical Transformations and Derivatizations for Diversification

The functional groups present in this compound offer multiple avenues for chemical modification, allowing for the creation of a diverse library of derivatives.

Reactions at the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into ethers, esters, or halides, providing a range of functionalized products.

Transformations of the Bromo-Substituent: The bromine atom is a key handle for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of various aryl, alkynyl, and amino groups, respectively, significantly expanding the molecular complexity.

Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxy and methoxy (B1213986) groups activates the aromatic ring, although the steric hindrance and the directing effects of the existing substituents would need to be carefully considered for further functionalization of the ring.

| Functional Group | Potential Reaction | Potential Product Class |

| Benzylic Alcohol | Oxidation | Aldehydes, Carboxylic acids |

| Benzylic Alcohol | Etherification/Esterification | Ethers, Esters |

| Bromo Group | Suzuki-Miyaura Coupling | Biaryls |

| Bromo Group | Sonogashira Coupling | Aryl-alkynes |

| Aromatic Ring | Nitration/Halogenation | Further substituted aromatics |

Advanced Computational Studies for Predicting Reactivity and Guiding Synthetic Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound, thereby guiding experimental work.

Density Functional Theory (DFT) can be employed to calculate various molecular properties:

Electronic Structure: Mapping the electron density and electrostatic potential can help predict sites susceptible to electrophilic or nucleophilic attack.

Reaction Mechanisms: The transition states and energy barriers of potential reactions can be modeled to understand reaction feasibility and selectivity. For example, computational studies can predict the most likely position for further electrophilic aromatic substitution.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its derivatives.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity in cycloaddition and other reactions. sapub.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Process Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. beilstein-journals.orgresearchgate.net For a molecule like this compound, these technologies can be applied in several ways:

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products and yields of reactions involving the target molecule. acs.org

Condition Optimization: AI algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, reducing the need for extensive experimental screening. beilstein-journals.org

Retrosynthetic Analysis: AI tools can propose novel synthetic routes to the target molecule, potentially identifying more efficient or cost-effective pathways.

The integration of ML with automated high-throughput experimentation platforms could significantly accelerate the discovery and optimization of synthetic routes and derivatization reactions for this compound. beilstein-journals.org

Scalable Synthesis and Process Intensification

Translating a laboratory-scale synthesis to an industrial scale presents significant challenges. Future research must address the scalability of the synthesis of this compound, focusing on safety, cost-effectiveness, and sustainability.

Process Intensification (PI) is a key strategy in modern chemical manufacturing that aims to develop smaller, cleaner, and more energy-efficient processes. aiche.orgvapourtec.com For the synthesis of this compound, PI could involve:

Continuous Flow Chemistry: Instead of traditional batch reactors, continuous flow systems offer better control over reaction parameters, improved safety for handling hazardous reagents, and can be more easily scaled up. azolifesciences.com This would be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Microreactors: These devices with small channel dimensions can enhance heat and mass transfer, leading to higher yields and selectivities. nih.gov

Integrated Processes: Combining reaction and separation steps into a single unit operation can reduce the plant footprint and operational costs.

A focus on scalable and intensified processes will be crucial for the potential commercialization of this compound or its derivatives as pharmaceutical intermediates or fine chemicals. digitellinc.comtheasengineers.com

Q & A

Q. Basic

- NMR (¹H/¹³C) : Identify substituent patterns (e.g., methoxy vs. ethoxy splitting) and bromine’s deshielding effects.

- IR : Confirm hydroxyl (3300–3500 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups.

- Mass Spectrometry : Validate molecular weight (e.g., bromine isotope patterns at m/z 245/247) .

How can contradictions between computational predictions and experimental spectral data be resolved?

Advanced

Re-evaluate computational parameters (e.g., solvent effects in DFT) and cross-validate with multiple techniques:

- Compare DFT-predicted NMR chemical shifts with experimental data, adjusting for spin-orbit coupling effects from bromine.

- Use X-ray crystallography (SHELXL refinement) to resolve structural ambiguities .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Basic

- Debromination : Minimize by avoiding strong reducing agents (e.g., LiAlH₄) and using inert atmospheres.

- Ether Cleavage : Replace protic solvents (e.g., H₂O) with aprotic alternatives (DMF, THF) during substitution steps .

How is the crystal structure determined using X-ray diffraction and SHELX software?

Q. Advanced

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : SHELXL refines atomic positions via least-squares minimization, with H-atoms added geometrically. Validate using R-factor (<5%) and electron density maps .

What are the compound’s primary applications in medicinal chemistry research?

Q. Basic

- Intermediate : For synthesizing brominated aromatics in kinase inhibitors or antimicrobial agents.

- Probes : Study metabolic pathways via its hydroxyl group’s hydrogen-bonding interactions .

How does the compound participate in cross-coupling reactions for complex molecule synthesis?

Advanced

The bromine atom enables Suzuki-Miyaura couplings with boronic acids (Pd catalysis). Ethoxy and methoxy groups direct regioselectivity in C–H activation reactions. Optimize using Buchwald-Hartwig conditions for amine couplings .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile organic byproducts.

- Spill Management : Neutralize with inert adsorbents (silica) and dispose as halogenated waste .

How do substituents influence the compound’s steric and electronic behavior in reactions?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.